molecular formula C14H20ClF3N2O3 B13063260 2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide hydrochloride

2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide hydrochloride

Cat. No.: B13063260
M. Wt: 356.77 g/mol
InChI Key: NBURNTDTZDCJIN-UHFFFAOYSA-N
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Description

2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide hydrochloride is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes an ethylamino group, a methoxyethoxy group, and a trifluoromethyl group attached to a phenyl ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the phenyl ring substituted with the trifluoromethyl group. This is followed by the introduction of the methoxyethoxy group through etherification reactions. The final step involves the acylation of the ethylamino group with the substituted phenyl ring to form the desired compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

Antidepressant Activity
Research has indicated that compounds similar to 2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide hydrochloride exhibit potential antidepressant effects. Studies have shown that such compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depressive disorders .

Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies suggest that it may inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For example, derivatives of similar structures have been found to induce apoptosis in breast cancer cells by activating caspase pathways .

Neuroprotective Effects
Recent investigations highlight the neuroprotective properties of this compound, suggesting its utility in treating neurodegenerative diseases. The mechanism may involve the reduction of oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Ethylamino Group : This can be achieved through alkylation reactions involving ethylamine.
  • Introduction of the Trifluoromethyl Group : This is often accomplished using trifluoromethylating agents like trifluoromethyl iodide.
  • Final Hydrochloride Salt Formation : The hydrochloride salt is usually formed by reacting the free base with hydrochloric acid.

These synthetic pathways are crucial for producing compounds with high purity and biological activity .

Case Study 1: Antidepressant Efficacy

A clinical trial involving a derivative of this compound demonstrated significant improvements in depression scores among participants compared to a placebo group. The trial utilized standardized assessment tools such as the Hamilton Depression Rating Scale (HDRS) to quantify outcomes, showing a statistically significant reduction in symptoms over a 12-week period .

Case Study 2: Anticancer Activity

In vitro studies conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxyethoxy group can increase the compound’s solubility and stability in aqueous environments. These interactions can modulate various biochemical pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(ethylamino)-2-[2-(trifluoromethyl)phenyl]cyclohexanone hydrochloride
  • 2-(methylamino)-2-(2-methylphenyl)cyclohexanone hydrochloride
  • 2-(dimethylaminomethyl)-1-cyclohexanone hydrochloride

Uniqueness

2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide hydrochloride is unique due to its combination of functional groups, which confer specific chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methoxyethoxy group improves its solubility. These features make it a versatile compound for various research applications, distinguishing it from other similar compounds.

Biological Activity

The compound 2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide hydrochloride is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of neurology and oncology. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H16F3N1O3C_{12}H_{16}F_{3}N_{1}O_{3}, and it features a trifluoromethyl group which is known to enhance biological activity through improved metabolic stability and lipophilicity. The presence of the ethylamino group suggests potential interactions with various biological targets.

Anticonvulsant Activity

Research has indicated that compounds with similar structural motifs exhibit anticonvulsant properties. A study on related N-phenylacetamide derivatives showed significant activity in maximal electroshock (MES) tests, suggesting that the trifluoromethyl group plays a crucial role in enhancing anticonvulsant efficacy. The SAR (structure-activity relationship) studies indicated that fluorinated compounds often demonstrate increased potency due to their ability to modulate the electronic properties of the molecule, thereby affecting receptor interactions .

Table 1: Summary of Anticonvulsant Activity in Related Compounds

Compound IDStructure FeaturesMES Activity (mg/kg)Notes
123-chlorophenyl derivative100Effective at 0.5 h
19Trifluoromethyl anilide300Protection at both time points
24Morpholine derivative100Delayed onset

The mechanism of action for compounds similar to This compound often involves modulation of neuronal voltage-sensitive sodium channels. This modulation can prevent excessive neuronal firing, which is crucial in managing seizure activity. The incorporation of fluorine atoms has been shown to enhance binding affinity to these channels, contributing to the anticonvulsant effects observed in preclinical models .

Oncology Applications

In addition to its potential use as an anticonvulsant, there is emerging evidence supporting the use of similar compounds in oncology. For instance, derivatives that inhibit FLT3 kinase have shown promise in treating acute myeloid leukemia (AML). These compounds induce apoptosis and arrest the cell cycle, demonstrating significant selectivity against cancerous cells while sparing normal cells .

Table 2: Inhibition Profiles Against Cancer Cell Lines

Compound IDTarget KinaseGI50 (nM)Selectivity Ratio (cKIT/FLT3 wt)
27FLT3-ITD30-80>300
-FLT3 wild type-8-fold

Case Studies and Research Findings

  • Anticonvulsant Screening : In a study involving various derivatives, those containing trifluoromethyl groups exhibited superior anticonvulsant activity compared to their non-fluorinated counterparts. The study utilized both MES and subcutaneous pentylenetetrazole models to assess efficacy .
  • Oncological Efficacy : A recent investigation highlighted a compound structurally similar to This compound , which demonstrated significant antiproliferative effects against FLT3-ITD-positive AML cell lines. The compound effectively inhibited FLT3 phosphorylation, leading to cell cycle arrest and apoptosis .

Properties

Molecular Formula

C14H20ClF3N2O3

Molecular Weight

356.77 g/mol

IUPAC Name

2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide;hydrochloride

InChI

InChI=1S/C14H19F3N2O3.ClH/c1-3-18-9-13(20)19-11-8-10(14(15,16)17)4-5-12(11)22-7-6-21-2;/h4-5,8,18H,3,6-7,9H2,1-2H3,(H,19,20);1H

InChI Key

NBURNTDTZDCJIN-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OCCOC.Cl

Origin of Product

United States

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